Heptane, 1-isothiocyanato-7-(methylsulfinyl)-
Overview
Description
Heptane, 1-isothiocyanato-7-(methylsulfinyl)- is an organic compound belonging to the class of sulfoxides. It is known for its unique structure, which includes an isothiocyanate group and a methylsulfinyl group attached to a heptane backbone. This compound exhibits significant biological activities, including anticancer and antioxidative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptane, 1-isothiocyanato-7-(methylsulfinyl)- can be synthesized through various synthetic routes. One common method involves the reaction of 7-methylsulfinylheptan-1-amine with thiophosgene. The reaction typically occurs under mild conditions, with the amine being converted to the corresponding isothiocyanate .
Chemical Reactions Analysis
Types of Reactions: Heptane, 1-isothiocyanato-7-(methylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced to sulfide using reducing agents like lithium aluminum hydride.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Amines or alcohols as nucleophiles.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of thiourea or thiocarbamate derivatives.
Scientific Research Applications
Heptane, 1-isothiocyanato-7-(methylsulfinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Heptane, 1-isothiocyanato-7-(methylsulfinyl)- involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. This compound is known to induce phase II detoxification enzymes, which play a crucial role in cellular defense against oxidative stress .
Comparison with Similar Compounds
Sulforaphane: Another isothiocyanate compound with similar anticancer and antioxidative properties.
1-Isothiocyanato-6-(methylsulfinyl)hexane: A structurally similar compound with a shorter carbon chain.
Uniqueness: Heptane, 1-isothiocyanato-7-(methylsulfinyl)- is unique due to its specific structure, which combines the isothiocyanate and methylsulfinyl groups on a heptane backbone
Properties
IUPAC Name |
1-isothiocyanato-7-methylsulfinylheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS2/c1-13(11)8-6-4-2-3-5-7-10-9-12/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYHCBGORZWBPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431578 | |
Record name | Heptane, 1-isothiocyanato-7-(methylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129244-98-0 | |
Record name | 7-Methylsulfinylheptyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129244-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptane, 1-isothiocyanato-7-(methylsulfinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Isothiocyanato-7-(methylsulfinyl)heptane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038441 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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